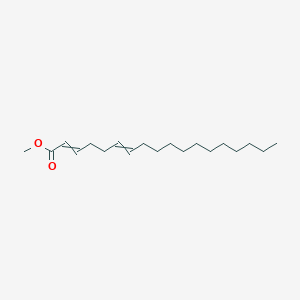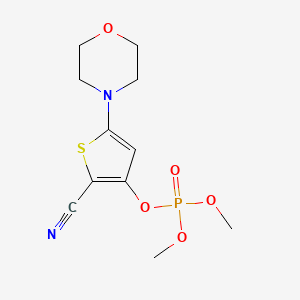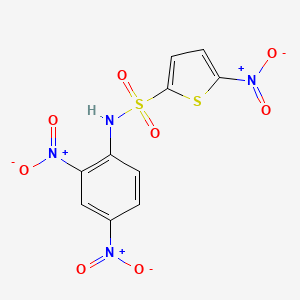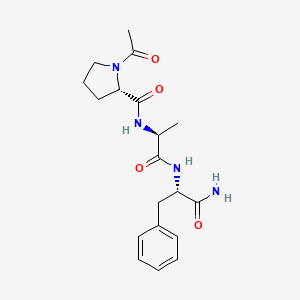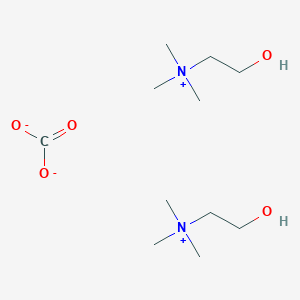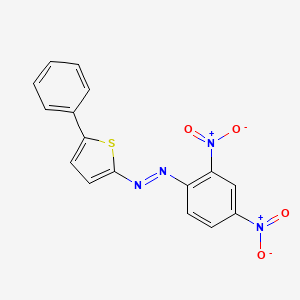
Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl-: is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a chloromethyl group at the 4-position and four methyl groups at the 2, 2, 6, and 6 positions. Piperidine derivatives are widely used in the synthesis of pharmaceuticals and other organic compounds due to their versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- typically involves the chloromethylation of 2,2,6,6-tetramethylpiperidine. This can be achieved through the reaction of 2,2,6,6-tetramethylpiperidine with formaldehyde and hydrochloric acid under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as Lewis acids can be used to enhance the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced piperidine derivatives.
Applications De Recherche Scientifique
Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s structure allows it to fit into binding pockets of target molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, widely used in organic synthesis and drug development.
Piperidine, 4-methyl-2,2,6,6-tetramethyl-: Similar structure but lacks the chloromethyl group, leading to different reactivity and applications.
Piperidine, 4-(hydroxymethyl)-2,2,6,6-tetramethyl-: Contains a hydroxymethyl group instead of a chloromethyl group, resulting in different chemical properties and uses.
Uniqueness: Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Propriétés
Numéro CAS |
61171-36-6 |
|---|---|
Formule moléculaire |
C10H20ClN |
Poids moléculaire |
189.72 g/mol |
Nom IUPAC |
4-(chloromethyl)-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C10H20ClN/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-7H2,1-4H3 |
Clé InChI |
NJLUWHSIPWQAMY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


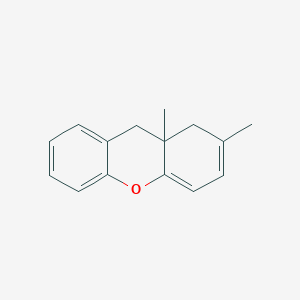
![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
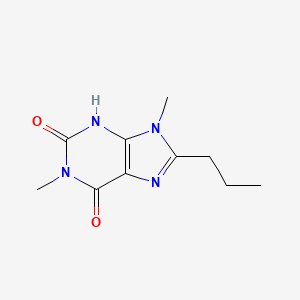
![(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate](/img/structure/B14600858.png)
